

Pharmacological Profile of Metfendrazine: A Technical Guide on a Classic Hydrazine MAOI

Author: BenchChem Technical Support Team. Date: December 2025



For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Metfendrazine (also known as methphendrazine, developmental code names HM-11, MO-482) is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2][3] Investigated in the mid-20th century as a potential antidepressant, it was ultimately never marketed.[1] This document provides a comprehensive technical overview of the pharmacological profile of **Metfendrazine**, based on available scientific literature and the established properties of related hydrazine MAOIs. Due to its status as an unmarketed compound from an earlier era of psychopharmacology, specific quantitative data such as IC50 values and detailed pharmacokinetic parameters for **Metfendrazine** are not readily available in modern databases. This guide therefore extrapolates from data on analogous non-selective hydrazine MAOIs to present a likely profile, alongside generalized experimental protocols and mechanistic diagrams relevant to its class.

Introduction

Monoamine oxidase inhibitors (MAOIs) were among the first effective treatments for major depressive disorder.[4] The hydrazine class of MAOIs, which includes compounds like phenelzine and iproniazid, are characterized by their irreversible inhibition of both MAO-A and MAO-B isoforms.[3][5] **Metfendrazine**, chemically 1-methyl-1-(1-methyl-2-phenylethyl)hydrazine, is a structural analogue of phenelzine and pheniprazine.[1] Its mechanism of action, like other hydrazine MAOIs, involves the covalent modification of the



flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to a long-lasting inhibition of its activity.[6] This inhibition results in elevated synaptic concentrations of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—which is believed to be the primary basis for their antidepressant effects.[5]

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	1-methyl-1-(1-methyl-2- phenylethyl)hydrazine	[1]
Other Names	Methphendrazine, HM-11, MO- 482, N- Aminomethamphetamine, Methamphetamine hydrazide	[1]
CAS Number	3734-26-7	[1]
Molecular Formula	C10H16N2	[1]
Molar Mass	164.252 g/mol	[1]
Chemical Class	Hydrazine	[1][3]

Pharmacological Profile

While specific quantitative data for **Metfendrazine** is not available in the public domain, the following table presents representative data for other non-selective, irreversible hydrazine MAOIs to illustrate the expected potency and lack of selectivity.

Table 1: Comparative In Vitro MAO Inhibition Data for Non-Selective Hydrazine MAOIs (Note: Data below is for phenelzine, a close structural and functional analogue of **Metfendrazine**, and is intended to be illustrative.)

Compound	MAO-A IC50 (μΜ)	MAO-B IC₅₀ (μM)	Selectivity Ratio (MAO- B/MAO-A)	Reference
Phenelzine	~112 (K _i)	~47 (K _i)	~0.42	[7]



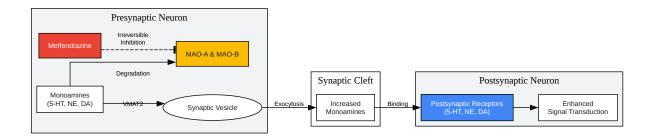
 IC_{50}/K_i values represent the concentration of the inhibitor required to achieve 50% inhibition/the inhibition constant. A lower value indicates higher potency. The selectivity ratio indicates the preference for one isoform over the other.

Mechanism of Action

Metfendrazine, as a hydrazine MAOI, acts as an irreversible inhibitor of monoamine oxidase. The proposed mechanism involves the enzymatic oxidation of the hydrazine moiety by MAO, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the N5 atom of the FAD cofactor of the enzyme, rendering it permanently inactive. To restore MAO activity, new enzyme synthesis is required. This irreversible action contributes to the long duration of the pharmacological effects of this class of drugs.[6]

Signaling Pathway

The inhibition of MAO-A and MAO-B by **Metfendrazine** leads to a decrease in the degradation of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft. This results in an increased concentration of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) available to bind to their respective postsynaptic receptors, thereby enhancing monoaminergic neurotransmission.



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Caption: Mechanism of action of Metfendrazine as a MAO inhibitor.



Pharmacokinetics

Detailed pharmacokinetic data for **Metfendrazine** are not available. However, based on its chemical structure and the properties of other hydrazine MAOIs, a general pharmacokinetic profile can be inferred.

Table 2: Inferred Pharmacokinetic Profile of Metfendrazine

Parameter	Expected Characteristic	Rationale
Absorption	Likely well-absorbed orally.	Common for small molecule amine-based drugs.
Distribution	Expected to be widely distributed, including crossing the blood-brain barrier.	Necessary for its central nervous system effects.
Metabolism	Likely undergoes extensive hepatic metabolism. Potential pathways include oxidation and acetylation.[8]	Hydrazine derivatives are known to be metabolized by various hepatic enzymes.[9]
Elimination	Metabolites are likely excreted renally.	A common route of elimination for drug metabolites.
Half-life	The plasma half-life may be relatively short, but the pharmacological effect is long-lasting.	Due to the irreversible nature of MAO inhibition, the duration of action is dependent on the rate of new enzyme synthesis, not the drug's half-life.[6]

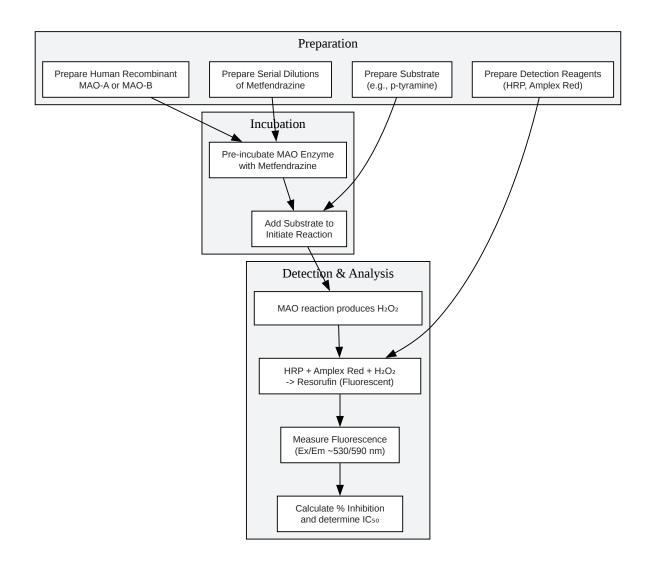
Experimental Protocols

The following sections describe generalized experimental protocols that would be used to determine the pharmacological profile of a hydrazine MAOI like **Metfendrazine**.

In Vitro MAO Inhibition Assay



A common method to determine the inhibitory potency (IC₅₀) of a compound against MAO-A and MAO-B is a fluorometric assay.



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Caption: Workflow for an in vitro fluorometric MAO inhibition assay.

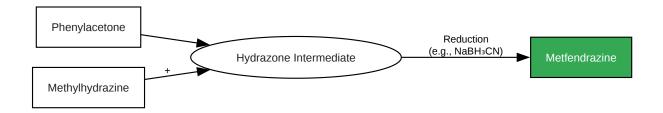
Methodology:

- Enzyme Source: Human recombinant MAO-A and MAO-B enzymes.
- Substrate: A non-selective substrate such as p-tyramine or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B.[10]
- Inhibitor: **Metfendrazine** dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Assay Principle: The oxidative deamination of the substrate by MAO produces hydrogen peroxide (H₂O₂). In a coupled reaction, horseradish peroxidase (HRP) uses H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin).
- Procedure: The enzyme is pre-incubated with varying concentrations of Metfendrazine for a set period (e.g., 15-30 minutes) to allow for irreversible binding. The substrate is then added to initiate the reaction.
- Detection: The fluorescence is measured over time using a plate reader.
- Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition at each concentration of **Metfendrazine** is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Synthesis of Metfendrazine

A detailed synthesis protocol for **Metfendrazine** is not publicly available. However, a plausible synthetic route can be inferred from its structure and general methods for synthesizing substituted hydrazines. A likely approach would involve the reductive amination of phenylacetone with methylhydrazine.





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Caption: Plausible synthetic route for **Metfendrazine**.

Safety and Toxicology

Specific toxicological data for **Metfendrazine** is scarce. However, as a hydrazine derivative, there is a potential for hepatotoxicity, a known risk associated with this class of MAOIs.[3] Furthermore, as a non-selective MAOI, **Metfendrazine** would be expected to have a high risk of drug-drug and drug-food interactions. Co-administration with serotonergic agents could lead to serotonin syndrome, and consumption of tyramine-rich foods could precipitate a hypertensive crisis.[4][11]

Conclusion

Metfendrazine is a classic example of a non-selective, irreversible hydrazine MAOI developed during the early era of psychopharmacology. While it never reached the market, its pharmacological profile can be confidently inferred from its chemical structure and the well-established properties of its class. It is expected to be a potent, irreversible inhibitor of both MAO-A and MAO-B, leading to increased synaptic levels of monoamine neurotransmitters. The lack of specific quantitative data for **Metfendrazine** highlights the challenges in documenting the full pharmacological properties of historical, unmarketed compounds. This guide provides a framework for understanding the likely characteristics of **Metfendrazine**, based on the foundational principles of MAOI pharmacology.

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- To cite this document: BenchChem. [Pharmacological Profile of Metfendrazine: A Technical Guide on a Classic Hydrazine MAOI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676348#pharmacological-profile-of-metfendrazine-as-a-hydrazine-maoi]

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